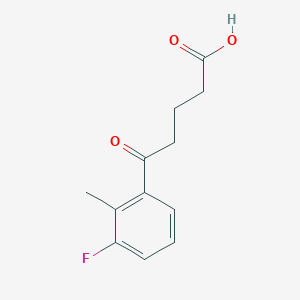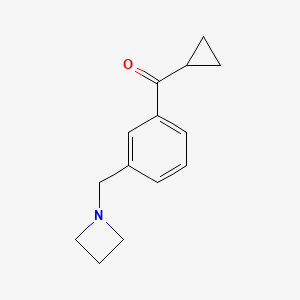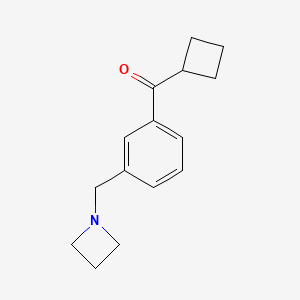
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid” would likely be an organic compound consisting of a valeric acid backbone with a 3-fluoro-2-methylphenyl group attached at the 5-position.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-fluoro-2-methylphenyl group with a precursor to 5-oxovaleric acid. The exact method would depend on the available starting materials and the desired conditions for the reaction.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques would provide information on the bonding and arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions typical of carboxylic acids, such as acid-base reactions, esterification, and decarboxylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, gas chromatography (GC) for boiling point determination, and solubility tests in various solvents.Wissenschaftliche Forschungsanwendungen
Metabolic Significance in Brown and Beige Adipose Tissue
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid has been identified as a metabolite associated with the metabolic activities of brown and beige adipose tissues. These tissues, as distinct endocrine organs, are functionally linked to skeletal muscle and adipose tissue metabolism, as well as systemic energy expenditure. Metabolites like 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid are synthesized in browning adipocytes and secreted, influencing the phenotype of white adipocytes and the mitochondrial oxidative energy metabolism in skeletal myocytes, both in vitro and in vivo. This metabolite plays a role in reducing adiposity, enhancing energy expenditure, and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).
Role in Synthesis Processes
Photodynamic Therapy Potential
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid may have implications in photodynamic therapy (PDT), specifically in the treatment of nasopharyngeal carcinoma. It induces protoporphyrin IX when used with 5-aminolevulinic acid, enhancing the efficacy of PDT. Its application shows promise in reducing cell viability in cancer cells, primarily through apoptosis (Betz et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. Material safety data sheets (MSDS) would provide information on hazards, handling, storage, and disposal.
Zukünftige Richtungen
Future research on this compound might involve studying its potential applications, such as its use in the synthesis of other compounds, its potential biological activity, or its physical properties.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For detailed information, it would be necessary to refer to specific studies or conduct experimental research.
Eigenschaften
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8-9(4-2-5-10(8)13)11(14)6-3-7-12(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESMXJVZMIJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)
![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)
![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)
![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)
![4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325734.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)
![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)
![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)
![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)